molecular formula C18H18N4O B2804234 (E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 342596-95-6

(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2804234
CAS RN: 342596-95-6
M. Wt: 306.369
InChI Key: BLXOJORLYGDFBY-RGVLZGJSSA-N
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Description

“(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that has been studied in the context of solid-state emissive azo-Schiff base ligands and their Zn (ii) complexes . These complexes have been characterized by spectroscopic studies and their structures have been determined by X-ray single crystal analyses .


Synthesis Analysis

The synthesis of Zn (II) complexes based on azo-Schiff base ligands has been described . The Pd (II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has provided an efficient protocol for assembly of pyrido [1,2-a]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound and its complexes have been determined by X-ray single crystal analyses . The ligands exhibit reversible acid/base induced “ON–OFF–ON” switching in solution and solid state .


Chemical Reactions Analysis

Upon exposure to UV light (λ, 365 nm), the complexes display cis – trans photoisomerisation and after removal of light they transform to more stable trans-form . Electronic absorption and 1 H NMR studies on the complexes revealed rather rapid photoisomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure and its ability to undergo photoisomerization . More specific properties such as density, refractive index, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthetic Pathways and Catalytic Applications

Hybrid Catalysts in Synthesis : Pyranopyrimidine derivatives, including those related to the queried compound, have been synthesized using a variety of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The broad applicability of these methods showcases the synthetic versatility and potential chemical reactivity of pyridopyrimidinone derivatives for generating structurally diverse molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Applications

Anticancer Activities : Pyrimidine derivatives are notable for their pharmacological effects, including anticancer activities. The presence of the pyrimidine core in these compounds contributes to a range of biological activities, offering clues towards the development of new therapeutic agents with potential anticancer properties (Kaur et al., 2014).

Anti-Inflammatory Properties : Synthesized pyrimidine derivatives have shown significant in vitro anti-inflammatory activity. This suggests that compounds like "(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one" could be explored for their anti-inflammatory potentials, contributing to the development of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

The mechanism of action of this compound is related to its photoisomerization properties. The rather fast photoisomerization for one of the complexes compared to the other may be related to a small energy gap between HOMO and LUMO levels for the respective isomers .

Future Directions

The future directions for research on this compound could involve further exploration of its photoisomerization properties and potential applications in various fields. Theoretical studies (DFT) could also be conducted to support the experimental findings .

properties

IUPAC Name

9-methyl-2-(methylamino)-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-6-8-14(9-7-12)20-11-15-16(19-3)21-17-13(2)5-4-10-22(17)18(15)23/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOJORLYGDFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N=C3C(=CC=CN3C2=O)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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